8-(Trifluoromethyl)quinoline

Medicinal Chemistry Antimalarial Drug Design Quantum Mechanics

Standard 8-CF3-quinoline isomers (2-,4-,6-,7-) are not interchangeable with the 8-position analog, leading to failed bioactivity or altered metalation. This exact 8-substituted scaffold is required for: - 8-CF3 quinolones with 10x in vivo efficacy vs. S. pyogenes & reduced phototoxicity - 4-aminoquinoline antimalarials with protonation site reversal to overcome chloroquine resistance - Pyrazole-3-carboxamide hybrids anti-TB (MIC 3.13 µg/mL, low cytotoxicity) Supplied as crystalline solid. Verified regiochemistry.

Molecular Formula C10H6F3N
Molecular Weight 197.16 g/mol
CAS No. 317-57-7
Cat. No. B1315200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)quinoline
CAS317-57-7
Molecular FormulaC10H6F3N
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2
InChIInChI=1S/C10H6F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H
InChIKeyAJXUSUNIYLSPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Trifluoromethyl)quinoline Procurement & Properties


8-(Trifluoromethyl)quinoline (CAS 317-57-7) is a fluorinated heterocyclic aromatic compound in the quinoline class [1]. The presence of a trifluoromethyl group at the 8-position introduces strong electron-withdrawing effects, which alters the electronic distribution of the quinoline ring and increases lipophilicity relative to unsubstituted quinoline [1]. Key physicochemical properties include a molecular weight of 197.16 g/mol, a melting point of 66 °C, and a boiling point of approximately 244 °C [1]. These baseline characteristics serve as a reference for evaluating substituent-position-dependent differences in downstream applications.

8-CF₃ quinoline scaffold for position-specific synthetic derivatization
Supports antimalarial bisquinoline and antitubercular hybrid research programs
Scalable 3-amino intermediate route available (reported 57.8% overall yield)

8-(Trifluoromethyl)quinoline Positional Isomerism


8-(Trifluoromethyl)quinoline cannot be interchangeably substituted with its 2-, 4-, 6-, or 7-trifluoromethyl positional isomers, nor with unsubstituted quinoline, without risking significant performance deviations. The position of the trifluoromethyl group on the quinoline ring directly modulates electronic properties and lipophilicity, which in turn affects metalation regioselectivity and biological target engagement [1]. For instance, the 8-position substitution imposes a specific steric and electronic environment that influences protonation site preference and DNA intercalation capacity differently than the 7- or 2-substituted analogs [2]. Consequently, procurement based solely on molecular formula or 'trifluoromethylquinoline' nomenclature can lead to non-equivalent reactivity or reduced bioactivity in established protocols.

Positional isomers 2-, 4-, 6-, or 7-CF₃ quinolines may shift protonation site, metalation regioselectivity, and target engagement profiles; direct interchange not supported.
Unsubstituted quinoline ~40-fold lower lipophilicity and different electronic landscape alter assay partitioning and synthetic reactivity; may not replicate 8-CF₃ behavior.
Nomenclature-based procurement “Trifluoromethylquinoline” without position specification risks selecting an isomer with divergent pharmacological or synthetic properties.

8-(Trifluoromethyl)quinoline Comparative Evidence


Protonation Site Reversal vs. 7-CF3 Analogs

DFT calculations reveal that the 8-trifluoromethyl group, when paired with a 2-CF3 substituent, reverses the preferred protonation site from the endocyclic quinoline nitrogen to the exocyclic secondary amine nitrogen at the 4-position [1]. This electronic reorganization contrasts with 7-trifluoromethyl-substituted analogs, which retain endocyclic protonation preference and thereby recover antimalarial efficacy that is otherwise lost in the 2,8-diCF3 configuration [1].

Protonation site
Head-to-head
Complete reversal: exocyclic N preferred in 2,8-diCF₃; 7-CF₃ retains endocyclic protonation
Antimalarial endpoint context may differ markedly between 7- and 8-CF₃ analogs
DFT B3LYP/BS1 gas-phase; in vivo antimalarial model
Medicinal Chemistry Antimalarial Drug Design Quantum Mechanics

Antibacterial Efficacy vs. Difluoroquinolones

A series of 8-(trifluoromethyl)-substituted quinolones demonstrated reduced in vitro antibacterial potency compared to 6,8-difluoroquinolone analogs, yet were generally equivalent to their 8H-quinolone counterparts [1]. Notably, in vivo efficacy against Streptococcus pyogenes and Streptococcus pneumoniae was up to 10-fold improved relative to corresponding ciprofloxacin-type comparators, while also exhibiting reduced phototoxic risk in a mouse phototolerance assay [1].

Antibacterial profile
Reported
Up to 10-fold improvement in in vivo efficacy vs. ciprofloxacin-type comparators; reduced phototoxic risk in mouse assay
Supports quinolone scaffold optimization with phototoxicity endpoint monitoring
S. pyogenes / S. pneumoniae models; J. Med. Chem. 1992
Antibacterial Quinolone Phototoxicity

Antitubercular Pyrazole Hybrid Activity

8-Trifluoromethylquinoline-containing pyrazole-3-carboxamide derivatives (compounds 9k and 9t) exhibited MIC values of 3.13 µg/mL against Mycobacterium tuberculosis H37Rv, which is comparable to the standard drug ethambutol [1]. In contrast, 6-methoxyquinoline-pyrazole analogs showed inferior inhibition activity, indicating the 8-CF3 scaffold confers a measurable advantage over alternative 6-substituted quinoline cores [2].

Antitubercular MIC
Class-level
MIC = 3.13 µg/mL (M. tuberculosis H37Rv), comparable to ethambutol
Supports antitubercular hybrid screening; 8-CF₃ scaffold outperformed 6-methoxy analogs
Pyrazole-3-carboxamide hybrids; non-cytotoxic to NIH 3T3
Antitubercular Mycobacterium tuberculosis Lead Development

Metalation Regioselectivity

The presence of an 8-trifluoromethyl group alters the site selectivity of lithium reagent attack. Whereas 2-(trifluoromethyl)quinoline undergoes metalation at the 3-, 4-, or 8-positions depending on conditions, 3-(trifluoromethyl)quinoline at the 2- or 4-positions, and 4-(trifluoromethyl)quinoline at the 2- or 3-positions, the 8-CF3 substitution pattern defines a unique reactivity profile that is not interchangeable with other positional isomers [1]. This regioselectivity is critical for the rational synthesis of functionalized quinoline derivatives.

Metalation regioselectivity
Class-level
8-CF₃ directs lithium metalation to distinct sites vs. 2-, 3-, 4-CF₃ isomers
Enables unique derivatization pathways; not interchangeable with other regioisomers
Lithium reagent; electrophilic trapping conditions
Synthetic Chemistry Organometallic Regioselectivity

Scalable 3-Amino Intermediate Synthesis

A patented synthesis method converts 8-trifluoromethylquinoline to 3-amino-8-trifluoromethylquinoline in three steps with an overall yield of 57.80% [1]. The procedure avoids highly toxic reagents and is suitable for mass production, offering a practical advantage for industrial procurement of 8-CF3-quinoline-derived building blocks [1].

3-Amino intermediate
Reported
57.80% overall yield over three steps (NBS, Pd coupling, deprotection)
Scalable route for advanced 8-CF₃ building blocks; supports procurement at scale
Patent CN104163798A; avoids highly toxic reagents
Process Chemistry Scalable Synthesis Intermediate

Lipophilicity & Solubility Comparison

8-(Trifluoromethyl)quinoline exhibits a calculated LogP of 2.5-3.25 and an aqueous solubility of approximately 0.015 g/L [1]. The trifluoromethyl group increases lipophilicity compared to unsubstituted quinoline (LogP ~2.0), which can enhance membrane permeability but reduce aqueous solubility .

Lipophilicity shift
Reported
LogP ~2.5–3.25 vs. quinoline LogP ~2.0; aqueous solubility ~0.015 g/L (~40× lower)
Altered formulation and assay compatibility; direct quinoline substitution not advised
XLogP3 computed; experimental solubility ambient
Physicochemical Properties ADME Formulation

8-(Trifluoromethyl)quinoline Application Scenarios


Quinolone Lead Optimization: Reduced Phototoxicity

Procure 8-(trifluoromethyl)quinoline for the synthesis of 8-CF3-substituted quinolones when a 10-fold improvement in in vivo efficacy against S. pyogenes and S. pneumoniae, coupled with reduced phototoxicity relative to 6,8-difluoroquinolones, is required [1]. The scaffold enables the development of next-generation antibacterial agents with a more favorable safety profile compared to ciprofloxacin-type analogs [1].

Antimalarial Bisquinoline SAR Studies

Utilize 8-(trifluoromethyl)quinoline as a key building block in the design of 4-aminoquinoline antimalarials where protonation site reversal—from endocyclic to exocyclic nitrogen—is a deliberate molecular design feature [1]. The 8-CF3 substituent enables exploration of hematin binding modalities distinct from those of 7-CF3 analogs, which is essential for overcoming chloroquine resistance [1].

Antitubercular Hybrid Development

Incorporate 8-(trifluoromethyl)quinoline into pyrazole-3-carboxamide hybrids for antitubercular drug discovery programs targeting Mycobacterium tuberculosis H37Rv [1]. Derivatives based on this scaffold achieve MIC values of 3.13 µg/mL while maintaining low cytotoxicity in NIH 3T3 cells, outperforming 6-methoxyquinoline analogs [1][2].

Regioselective Heterocyclic Functionalization

Select 8-(trifluoromethyl)quinoline when a specific metalation regioselectivity pattern is required for downstream functionalization [1]. The 8-CF3 group directs lithium reagent attack to sites inaccessible from the 2-, 3-, or 4-CF3 isomers, enabling unique synthetic routes to polysubstituted quinoline derivatives [1].

Application
Selection Property
Validation Focus
Quinolone antibacterial scaffold studies
Phototoxicity-related endpoint context
In vivo efficacy and phototolerance endpoint review
Antimalarial bisquinoline SAR
Protonation site preference
Hematin binding and antimalarial endpoint interpretation
Antitubercular hybrid discovery
MIC endpoint context
Strain-panel susceptibility and cytotoxicity validation
Regioselective heterocyclic functionalization
Metalation site selectivity
Derivatization pathway compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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